molecular formula C17H21N5O2 B5084129 1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone

1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone

Cat. No. B5084129
M. Wt: 327.4 g/mol
InChI Key: AHWZVEXJYVTCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone is a chemical compound that belongs to the class of triazine-based kinase inhibitors. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit several kinases, including CDK2, CDK5, and GSK3β. It has also been shown to have anti-tumor activity in several cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone involves the inhibition of several kinases. This compound binds to the ATP-binding site of these kinases, thereby preventing their activity. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone in lab experiments is its potent kinase inhibition activity. This compound has been shown to inhibit several kinases at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.

Synthesis Methods

The synthesis of 1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone involves the reaction of 4-methoxyphenylhydrazine with 2-chloro-4,6-dimethoxypyrimidine in the presence of triethylamine. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to obtain the final product.

properties

IUPAC Name

1-[2-[[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-24-14-7-5-13(6-8-14)15-12-19-21-17(20-15)18-9-11-22-10-3-2-4-16(22)23/h5-8,12H,2-4,9-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZVEXJYVTCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)NCCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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